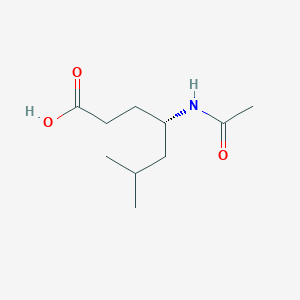

(4S)-4-Acetamido-6-methylheptanoic acid

CAS No.: 66182-00-1

Cat. No.: VC19377995

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66182-00-1 |

|---|---|

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | (4S)-4-acetamido-6-methylheptanoic acid |

| Standard InChI | InChI=1S/C10H19NO3/c1-7(2)6-9(11-8(3)12)4-5-10(13)14/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | QIYZBZLCCSGEJX-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)C[C@H](CCC(=O)O)NC(=O)C |

| Canonical SMILES | CC(C)CC(CCC(=O)O)NC(=O)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

(4S)-4-Acetamido-6-methylheptanoic acid (C₉H₁₇NO₃) features a heptanoic acid backbone with two key modifications:

-

4S-Acetamido group: A chiral center at carbon 4 bearing an acetylated amine (-NHCOCH₃), which enhances metabolic stability compared to primary amines .

-

6-Methyl branch: A hydrophobic methyl group at carbon 6, influencing lipid solubility and steric interactions .

The compound’s IUPAC name derives from its stereochemistry:

(4S)-4-(Acetylamino)-6-methylheptanoic acid.

Table 1: Computed Physicochemical Properties

| Property | Value | Method (Source) |

|---|---|---|

| Molecular weight | 187.24 g/mol | PubChem 2.2 |

| XLogP3-AA | 1.2 (estimated) | XLogP3 3.0 |

| Hydrogen bond donors | 3 (NH, 2×OH) | Cactvs 3.4.8.18 |

| Rotatable bonds | 6 | Cactvs 3.4.8.18 |

Synthesis and Stereochemical Control

Biosynthetic Precursors

The compound shares structural homology with statine (Sta), a non-proteinogenic amino acid found in acetylpepstatin . Sta’s (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid structure differs by:

This modification likely arises from post-translational acetylation, a common stability-enhancing modification in protease inhibitors .

Solid-Phase Synthesis

Fmoc-protected analogs like Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid demonstrate the feasibility of incorporating branched-chain acids into peptides. For (4S)-4-acetamido-6-methylheptanoic acid, a proposed route involves:

-

Enantioselective alkylation of ethyl 4-oxohexanoate to install the 6-methyl group .

-

Strecker amino acid synthesis to introduce the 4-amino group.

Physicochemical and Structural Properties

Crystallographic Insights

While no crystal structure exists for the compound, acetylpepstatin’s structure (PDB 1P9U) shows that Sta residues adopt a γ-turn conformation stabilized by intramolecular hydrogen bonds . The acetamido group in (4S)-4-acetamido-6-methylheptanoic acid may similarly stabilize secondary structures in synthetic peptides.

Applications in Biomedical Research

Peptide-Based Therapeutics

The compound’s structural features make it a candidate for:

-

Protease inhibitor design: Acetylpepstatin’s Sta residues inhibit aspartyl proteases by mimicking the tetrahedral transition state . The acetamido group could enhance binding to protease active sites through hydrogen bonding .

-

Targeted drug delivery: Methyl branching improves lipid bilayer penetration, potentially enhancing bioavailability of conjugated therapeutics .

Bioconjugation Strategies

Fmoc derivatives of similar acids are used to create peptide-drug conjugates . For example, attaching (4S)-4-acetamido-6-methylheptanoic acid to anticancer agents could improve tumor targeting through enhanced passive diffusion.

Challenges and Future Directions

Synthetic Accessibility

Current limitations include:

Unexplored Biological Activity

Priority research areas:

-

Enzymatic assays: Screening against HIV protease, renin, and other aspartyl proteases.

-

ADMET profiling: Assessing metabolic stability in liver microsomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume